Product packaging for Boc-3,5-Dibromo-D-tyrosine(Cat. No.:CAS No. 204692-75-1)

Boc-3,5-Dibromo-D-tyrosine

Cat. No.: B613738
CAS No.: 204692-75-1
M. Wt: 439.1
InChI Key: FIKNCGRWSBGBKP-SNVBAGLBSA-N
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Description

Significance of Halogenated Amino Acid Derivatives in Contemporary Research

The introduction of halogen atoms into amino acids is a powerful strategy for modifying the physicochemical and structural properties of peptides and proteins. nih.govencyclopedia.pubnih.gov Halogenation, particularly with bromine and fluorine, can significantly alter a molecule's hydrophobicity, electronic character, and steric profile. nih.govmdpi.com These modifications can lead to enhanced thermal and proteolytic stability of the resulting peptides. nih.gov

Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonds, which are increasingly recognized for their importance in molecular recognition and ligand-receptor binding. mdpi.comresearchgate.net This interaction, where the halogen acts as an electrophilic region (a Lewis acid), can be crucial for improving the binding affinity and specificity of drug candidates. mdpi.com The ability to rationally design and synthesize halogenated amino acids has therefore become a vital tool for developing new therapeutic agents and molecular probes. nih.govencyclopedia.pub

Table 1: Impact of Halogenation on Amino Acid and Peptide Properties

Property Modified Effect of Halogenation Scientific Rationale Citation
Stability Increased resistance to enzymatic degradation and thermal stress. Halogens can sterically hinder protease access and alter electronic properties to stabilize conformations. nih.gov
Binding Affinity Can enhance ligand-receptor interactions. Halogen atoms can form halogen bonds, a type of non-covalent interaction, with protein backbones or side chains. mdpi.comresearchgate.net
Conformation Alters local and global peptide structure. The size and electronegativity of halogens influence bond angles and rotational freedom. nih.govnih.gov
Hydrophobicity Increases lipophilicity. The incorporation of halogens, particularly heavier ones like bromine, increases the nonpolar surface area. researchgate.net

Overview of D-Amino Acid Architectures in Peptide and Peptidomimetic Design

While proteins in most organisms are exclusively built from L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, into synthetic peptides offers significant advantages. wikipedia.orgjpt.com The primary benefit is enhanced stability; peptides containing D-amino acids are highly resistant to degradation by proteases, which are stereospecific for L-amino acids. lifetein.comnih.gov This resistance dramatically increases the peptide's half-life in biological systems, a crucial attribute for therapeutic applications. nih.govlifetein.com

The use of D-amino acids is a cornerstone of peptidomimetic design—the creation of molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. uj.edu.plmdpi.com Incorporating D-amino acids can induce specific secondary structures, such as beta-turns, and increase the rigidity of the peptide backbone, which can lead to higher binding affinity and selectivity for its target. lifetein.comnih.govnih.gov Another strategy, the design of "retro-inverso" peptides, involves reversing the sequence order and inverting the chirality of all amino acids to D-forms, which can sometimes preserve side-chain topology while offering proteolytic resistance. mdpi.com

Table 2: Advantages of Incorporating D-Amino Acids in Peptides

Advantage Mechanism Application in Drug Design Citation
Enhanced Proteolytic Stability D-amino acids are not recognized by most endogenous proteases. Increases the in vivo half-life and bioavailability of peptide drugs. wikipedia.orglifetein.comnih.gov
Improved Bioavailability Longer persistence in circulation allows for better absorption and distribution. Development of orally available peptides and drugs with less frequent dosing. jpt.comlifetein.com
Unique Biological Activities Can alter peptide conformation to bind to targets differently or with higher affinity than L-peptide counterparts. Creation of potent receptor agonists or antagonists; novel antimicrobial agents. lifetein.comuj.edu.plfrontiersin.org
Structural Constraint Induces specific, often more rigid, secondary structures like β-turns. Improves target binding specificity and reduces off-target effects. nih.govnih.gov

Historical Development and Research Trajectories of Bromotyrosine Natural Products

The study of bromotyrosine derivatives began in 1913 with the isolation of dibromotyrosine from a coral species. nih.gov However, the field gained significant momentum in the latter half of the 20th century with the discovery of a vast array of these compounds in marine sponges, particularly those of the order Verongida. nih.govbeilstein-journals.orgresearchgate.net To date, over 360 distinct bromotyrosine-derived metabolites have been identified from marine sources. mdpi.comresearchgate.net

These natural products exhibit a remarkable diversity of chemical structures, from simple brominated tyramines to complex alkaloids with spiroisoxazoline rings. beilstein-journals.orgmdpi.com Research has been heavily driven by their wide range of potent biological activities, including antimicrobial, antifungal, cytotoxic, and antifouling properties. nih.govbeilstein-journals.orgcam.ac.ukresearchgate.net Investigations into the biosynthesis of these compounds revealed that they originate from the amino acid L-tyrosine, which undergoes enzymatic bromination and subsequent metabolic transformations. mdpi.com The rich chemical diversity and significant bioactivities of these natural products continue to inspire synthetic chemists and drug discovery programs to create novel analogues, such as Boc-3,5-Dibromo-D-tyrosine, for biomedical research. researchgate.netcam.ac.uk

Table 3: Selected Bromotyrosine Natural Products

Compound Name Marine Source (Genus) Noted Biological Activity Citation
Aeroplysinin-1 Aplysina (formerly Verongia) Antimicrobial, Cytotoxic nih.gov
Psammaplin A Psammaplysilla HDAC and DNMT Inhibition, Cytotoxic researchgate.net
Bastadins Ianthella Ca2+ Channel Modulation, Cytotoxic researchgate.net
Aerothionin Aplysina, Suberea Cytotoxic, Antifouling researchgate.netmdpi.com
Purpuramines Psammaplysilla Antimicrobial nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Br2NO5 B613738 Boc-3,5-Dibromo-D-tyrosine CAS No. 204692-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNCGRWSBGBKP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679410
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204692-75-1
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Boc 3,5 Dibromo D Tyrosine and Stereoisomers

Regioselective Bromination Strategies for Tyrosine and its Precursors

The introduction of two bromine atoms specifically at the 3 and 5 positions of the tyrosine ring is a critical step in the synthesis of Boc-3,5-dibromo-D-tyrosine. This requires highly regioselective bromination methods to avoid the formation of other brominated isomers.

Direct Electrophilic Aromatic Bromination Techniques

Direct electrophilic aromatic bromination is a common method for halogenating aromatic compounds. libretexts.org For tyrosine and its derivatives, this involves the reaction of the aromatic ring with an electrophilic bromine source.

Several brominating agents and systems have been developed for aromatic compounds, including Br2/SO2Cl2 over microporous catalysts and N-bromosuccinimide (NBS) under various conditions. researchgate.net The reaction of Boc-D-Tyr-OMe with one equivalent of NBS in ethyl acetate (B1210297) under UV-vis irradiation has been shown to lead predominantly to the undesired dibrominated product. mdpi.com To achieve selective mono-ortho-bromination and minimize over-bromination, which leads to the dibromo derivative, specific conditions are necessary. mdpi.com One approach involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in ACS-grade methanol (B129727), which has demonstrated excellent selectivity for mono-ortho-bromination of phenolic compounds. mdpi.com

The mechanism of electrophilic bromination of benzene (B151609) involves the polarization of Br2 by a catalyst like FeBr3 to create a more electrophilic species that reacts with the nucleophilic benzene ring. libretexts.org This forms a non-aromatic carbocation intermediate which then loses a proton to yield the substitution product, retaining the stability of the aromatic ring. libretexts.org For tyrosine, the hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already substituted, bromination occurs at the ortho positions (3 and 5).

Indirect Bromination through Activated Intermediates

Indirect bromination methods can offer alternative routes to achieve regioselectivity. These methods often involve the in-situ generation of a brominating agent or the use of a precursor that facilitates selective bromination. For instance, an oxidative bromination protocol using trimethylsilyl (B98337) bromide (TMSBr) and dimethyl sulfoxide (B87167) (DMSO) has been developed for aromatic compounds. researchgate.net This mild system is notable for its non-aqueous conditions and tolerates a wide range of functional groups. researchgate.net

Another approach involves the use of N-bromosuccinimide (NBS) with a Lewis basic additive, which can increase the electropositive character of bromine prior to electrophilic transfer. organic-chemistry.org Research has also explored the use of ammonium (B1175870) bromide as a bromine source with Oxone as an oxidant for rapid and regioselective ring bromination of aromatic compounds under mild conditions. organic-chemistry.org While not specifically detailed for tyrosine in the provided context, these indirect methods represent viable strategies that could be adapted for the regioselective bromination of tyrosine precursors.

Enantioselective Synthesis of the D-Configuration

The "D" configuration of the amino acid is a crucial stereochemical feature of this compound. Several strategies exist for obtaining enantiomerically pure D-amino acids.

Enzymatic methods offer a powerful tool for asymmetric synthesis. D-amino acid transaminases (DAATs) have been successfully used in the asymmetric synthesis of various D-amino acids, including D-tyrosine, with enantiomeric excesses often exceeding 99%. mdpi.com These enzymes catalyze the stereoselective amination of the corresponding α-keto acid precursor. mdpi.com

Chemical methods for enantioselective synthesis are also prevalent. One such method involves a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane, which can be integrated with umpolung amide synthesis to produce peptides with D-α-amino amides from aliphatic aldehydes. rsc.org While this is demonstrated for aliphatic side chains, the principle of enantioselective synthesis can be applied to aromatic amino acids as well. rsc.org Another approach utilizes chiral phase-transfer catalysis for the asymmetric alkylation of aldimine Schiff bases of glycine (B1666218) tert-butyl ester, providing access to a variety of α,α-dialkyl-α-amino acids. organic-chemistry.org

The synthesis of D-tyrosine derivatives can also be achieved from D-tyrosine itself, which serves as a chiral starting material for further transformations. acs.org

Introduction and Management of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. highfine.com Its introduction and management are key to the successful synthesis of this compound.

The Boc group is typically introduced by reacting the free amino group with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions. highfine.comorganic-chemistry.org This reaction is often carried out in a mixed solvent system like dioxane and water with a base such as sodium hydroxide (B78521) or sodium bicarbonate. highfine.com For amines with high nucleophilicity, the reaction can sometimes proceed directly with Boc anhydride (B1165640) in methanol without an additional base. highfine.com

Orthogonal Protection Schemes in Multi-Step Synthesis

In the synthesis of complex molecules like peptides, different functional groups must be protected to prevent unwanted side reactions. wikipedia.org An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions. peptide.comub.edu

The Boc group is acid-labile and is a key component of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). peptide.com In this scheme, the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent side-chain protecting groups, often benzyl-based, require stronger acids like hydrofluoric acid (HF) for cleavage. peptide.com Although both are acid-labile, the difference in lability allows for their sequential removal. peptide.com

A truly orthogonal system would involve removing protecting groups under completely different conditions, for example, using a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group and acid-labile groups like tert-butyl (tBu) for side chains. wikipedia.orgiris-biotech.de The choice of protecting groups, including those for the phenolic hydroxyl group of tyrosine, is critical for a successful synthetic strategy. thieme-connect.de

Role of Boc in Preventing Side Reactions and Enhancing Selectivity

The primary role of the Boc protecting group is to prevent the nucleophilic α-amino group from participating in undesired reactions during subsequent synthetic steps, such as peptide coupling. peptide.com By masking the amine, the carboxyl group of the amino acid can be activated for amide bond formation without the risk of polymerization or other side reactions.

During the bromination of the tyrosine ring, the presence of the Boc group can influence the reaction's outcome. While the main directing groups for electrophilic substitution are the hydroxyl and the alkyl side chain, the bulky Boc group can sterically hinder certain approaches of the brominating agent. More importantly, it protects the amino group from potential oxidation or other side reactions under the bromination conditions.

The Boc group is stable to most nucleophiles and basic conditions, which allows for the use of a wide range of reagents for other transformations in the molecule without affecting the protected amine. organic-chemistry.org However, the cleavage of the Boc group with acid generates a tert-butyl cation, which can lead to side reactions with nucleophilic residues like tryptophan and methionine. peptide.com This can be mitigated by the use of scavengers. peptide.com

Interactive Data Table: Properties of Key Compounds

Compound NameMolecular FormulaKey Role in Synthesis
This compoundC14H17Br2NO5Target molecule, specialized amino acid derivative chemimpex.com
D-TyrosineC9H11NO3Chiral starting material for the D-configuration mdpi.comacs.org
N-bromosuccinimide (NBS)C4H4BrNO2Brominating agent for electrophilic aromatic substitution mdpi.com
Di-tert-butyl dicarbonate (Boc2O)C10H18O5Reagent for introducing the Boc protecting group highfine.comorganic-chemistry.org
Trifluoroacetic acid (TFA)C2HF3O2Reagent for the cleavage of the Boc protecting group peptide.comiris-biotech.de

Chemo-Enzymatic Approaches in Halogenated Amino Acid Synthesis

The synthesis of halogenated amino acids, particularly in an enantiomerically pure form, presents significant challenges for traditional organic synthesis. Chemo-enzymatic methods, which integrate the high selectivity of biocatalysts with the versatility of chemical reactions, have emerged as powerful strategies to overcome these hurdles. beilstein-journals.org These approaches are particularly valuable for producing non-canonical amino acids (NCAAs), including halogenated derivatives, for applications in drug discovery and peptide science. frontiersin.orgnih.gov

A primary strategy involves the use of enzymes for the key stereoselective or regioselective steps. Halogenases, for instance, can introduce halogen atoms onto an aromatic ring with high precision, a difficult task to achieve through conventional chemical means. The fermentative production of 7-chloro-L-tryptophan has been accomplished by engineering an L-tryptophan-producing C. glutamicum strain to express genes for the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF. mdpi.com This demonstrates a sophisticated in vivo chemo-enzymatic system.

For the production of D-amino acids, several enzymatic strategies are employed. One prominent method involves the use of oxidases and reductases in a cascade. For example, a two-step chemo-enzymatic synthesis has been developed for halogenated D-tryptophan derivatives. frontiersin.org In this process, a halogenated L-tryptophan is first produced using a tryptophan halogenase (TrpH) or tryptophan synthase (TrpS). frontiersin.org Subsequently, an L-amino acid oxidase (LAAO) converts the L-enantiomer into the corresponding α-imino acid. frontiersin.org A non-selective chemical reductant then transforms this intermediate into a racemic mixture of the D- and L-amino acids, from which the desired D-enantiomer can be isolated. frontiersin.org This deracemization approach allows for a theoretical yield of 100% from the initial L-amino acid racemate. frontiersin.org

Other enzymes have also proven effective. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the stereoselective addition of ammonia to substituted arylacrylic acids to afford L-α-arylalanines. researchgate.net While PALs are typically limited to aryl substrates, a novel two-step hydroamination-hydrodesulfurisation process has been developed to produce aliphatic L-α-amino acids, circumventing a major limitation of these biocatalysts. researchgate.net Similarly, dehydrogenases are used in the reductive amination of α-keto acids. The synthesis of L-β-chloroalanine, for example, can be achieved from 3-chloropyruvate using enzymes like alanine (B10760859) or phenylalanine dehydrogenase, coupled with a formate (B1220265) dehydrogenase to recycle the NADH cofactor, resulting in yields greater than 90%. sci-hub.se The discovery and application of D-specific enzymes, such as D-amino acid oxidases (DAAO) and D-aminopeptidases, in combination with racemases, represent a promising frontier for the efficient production of halogenated D-amino acids. nih.govbiorxiv.org

Table 1: Chemo-Enzymatic Strategies for Halogenated Amino Acid Synthesis
StrategyKey Enzyme(s)Reaction TypeTarget Product ExampleSource(s)
Enzymatic Halogenation & DeracemizationTryptophan Halogenase, L-Amino Acid OxidaseHalogenation, Oxidation, Chemical ReductionHalogenated D-Tryptophan frontiersin.org
Reductive AminationAlanine/Phenylalanine Dehydrogenase, Formate DehydrogenaseReductive Amination, Cofactor RecyclingL-β-chloroalanine sci-hub.se
Fermentative ProductionFAD-dependent Halogenase (RebH), Flavin Reductase (RebF)In vivo Biosynthesis7-chloro-L-tryptophan mdpi.com
Dynamic Kinetic ResolutionD-aminopeptidase, Racemase (ACLR)Enzymatic Hydrolysis, RacemizationEnantiopure D-α-Amino Acids frontiersin.org
Hydroamination-HydrodesulfurisationPhenylalanine Ammonia Lyase (PAL), Raney NickelEnzymatic Hydroamination, Chemical HydrogenationAliphatic L-α-Amino Acids researchgate.net

Optimization of Synthetic Pathways for Research Scale Production

A direct and efficient method for the preparative-scale synthesis of the parent compound, 3,5-dibromo-L-tyrosine, involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a mixture of hydrobromic and acetic acid (HBr/AcOH). researchgate.netnih.gov The optimization of this step is highly dependent on stoichiometry; a reaction with approximately 2.2 equivalents of DMSO results in the formation of 3,5-dibromo-L-tyrosine in good yield, whereas using 1.2 equivalents favors the mono-brominated product. nih.gov This method is noted for its simplicity and safety for producing gram quantities. researchgate.netnih.gov For the D-enantiomer, a similar chemical bromination would be performed on D-tyrosine. The subsequent N-protection with the tert-butyloxycarbonyl (Boc) group is a standard procedure, but its efficiency can be optimized by careful selection of reagents (e.g., Boc₂O) and reaction conditions to achieve high yields, as demonstrated in the selective protection of similar piperazine (B1678402) intermediates. acs.org

Table 2: Optimization Parameters for Research Scale Synthesis
ParameterOptimization StrategyExample Method/ReagentDesired OutcomeSource(s)
Yield & Selectivity Stoichiometric Control of BrominationUse of ~2.2 eq. of DMSO in HBr/AcOH for dibrominationMaximized yield of 3,5-dibromo-tyrosine over mono-bromo product nih.gov
Purity Comparison of Purification TechniquesHPLC purification vs. Solid-Phase Extraction (SPE)High chemical purity (>99%) for use in sensitive applications rsc.org
Efficiency Improved Coupling ReactionsScreening coupling reagents (e.g., HBTU) for subsequent amide bond formationIncreased yield in peptide synthesis steps researchgate.net
Throughput Process IntensificationReducing solvent volumes from 20v to 10v; telescoping stepsHigher volumetric efficiency; reduced processing time acs.org
Reliability Development of Robust ProceduresUse of stable reagents and well-defined, scalable reaction conditionsConsistent production of material across multiple batches researchgate.netacs.org

Applications in Peptide and Peptidomimetic Chemistry Research

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rsc.org Boc-3,5-Dibromo-D-tyrosine is a valuable component in the rational design of these compounds. chemimpex.comgoogleapis.com

In peptidomimetic design, a key strategy is to use conformationally constrained amino acids to create a rigid scaffold that presents the necessary pharmacophoric groups in the correct spatial orientation for receptor binding. upc.edursc.org The dibromotyrosine moiety serves as an effective scaffold due to the defined conformational and topographical features it imparts. mdpi.comencyclopedia.pub The bulky bromine atoms restrict the rotational freedom (χ space) of the side chain, locking it into a more defined orientation. mdpi.comencyclopedia.pub This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.govmdpi.com By replacing a native tyrosine or phenylalanine residue with dibromo-D-tyrosine, researchers can probe structure-activity relationships and stabilize bioactive conformations. mdpi.comnih.gov

Macrocyclization is a powerful strategy for constraining the global conformation of a peptide or peptidomimetic, which can lead to increased receptor affinity, selectivity, and stability. nih.govmdpi.com Linear peptides containing this compound can be synthesized via SPPS and subsequently cyclized. The cyclization can be performed either on the solid support or after cleavage in solution. nih.govuni-kiel.de

Several chemical strategies are employed for macrocyclization:

Lactamization: Formation of an amide bond between a side-chain carboxyl group (e.g., from Asp or Glu) and a side-chain amino group (e.g., from Lys or Orn) is a common method. nih.gov

Ring-Closing Metathesis (RCM): This reaction uses a ruthenium catalyst to form a carbon-carbon double bond between two terminal alkene-bearing side chains, such as those of allylglycine. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction used to form a stable triazole ring, linking an azide-containing amino acid with an alkyne-containing one. uni-kiel.de

While the dibromotyrosine residue itself is not typically a reactive partner in these cyclization reactions, its presence within the peptide backbone helps to define the structure of the resulting macrocycle. The rigid nature of the dibromotyrosine side chain can act as a "turn-inducing" element, facilitating the entropically disfavored pre-cyclization conformation required for an efficient ring-closing reaction. nih.govuni-kiel.de

The introduction of halogen atoms into a peptide or peptidomimetic is a well-established strategy to modulate its physicochemical properties. encyclopedia.pub The two bromine atoms in this compound have a profound impact on the resulting molecule's stability and bioavailability. mdpi.comnih.gov

Stability: Peptides are often susceptible to rapid degradation in vivo by proteolytic enzymes. Halogenation can significantly enhance metabolic stability. nih.gov The bulky bromine atoms can sterically shield adjacent peptide bonds from the active sites of proteases. Furthermore, the strong electron-withdrawing nature of halogens can alter the electronic properties of the peptide backbone, making it a less favorable substrate for enzymatic hydrolysis. mdpi.comnih.gov

Bioavailability: A drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its efficacy. This property is closely linked to its lipophilicity (hydrophobicity). The substitution of hydrogen atoms with larger, more polarizable bromine atoms significantly increases the lipophilicity of the amino acid side chain. nih.govresearchgate.net This enhanced lipophilicity can improve membrane permeability and, consequently, oral bioavailability and central nervous system penetration. nih.gov

The table below summarizes research findings on how halogenation affects key peptide properties.

PropertyEffect of Halogenation (Cl, Br)RationaleSupporting Findings
Proteolytic Stability IncreasedSteric hindrance and electronic effects reduce susceptibility to enzymatic cleavage. mdpi.comnih.govHalogenated analogs of DPLPE-Phe showed significantly longer half-lives in plasma compared to the non-halogenated parent peptide. nih.gov
Lipophilicity IncreasedHalogens are more lipophilic than hydrogen, increasing the overall hydrophobicity of the molecule. nih.govPara-chloro and para-bromo additions to an enkephalin analog significantly increased the octanol/saline distribution coefficient. nih.gov
Receptor Binding ModulatedHalogens can form halogen bonds and alter electronic distribution, influencing ligand-receptor interactions. encyclopedia.pubHalogenated tyrosine improved the binding affinity of an antibody fragment for its antigen tenfold. mdpi.com
Bioavailability Potentially IncreasedEnhanced lipophilicity can improve absorption and membrane permeability. nih.govresearchgate.netPara-bromo and para-chloro DPLPE-Phe analogs showed enhanced in vitro blood-brain barrier permeability. nih.gov

Pharmacological and Medicinal Chemistry Research Applications

Development of Novel Therapeutic Agents Utilizing the Dibromotyrosine Scaffold

The structural framework of dibromotyrosine has been explored for its potential in generating new medicines. Its derivatives are investigated for a range of therapeutic effects.

Derivatives of dibromotyrosine have been investigated for their potential to modulate the immune system and reduce inflammation. Research has shown that certain brominated tyrosine compounds can influence inflammatory pathways. For instance, 3,5-dibromotyrosine (B3032813) has been identified as a major product of protein oxidation by eosinophil peroxidase, suggesting its involvement in inflammatory processes. ahajournals.orgahajournals.org Studies on related brominated compounds have shown inhibitory effects on signaling pathways involved in inflammation, such as Bruton's tyrosine kinase (BTK), which plays a role in B-cell and monocyte-mediated inflammatory responses. acs.org

The dibromotyrosine scaffold is a promising area of cancer research. chemimpex.comnih.gov Marine sponges are a rich source of bromotyrosine alkaloids that have demonstrated potential anticancer properties. nih.govmdpi.com Synthetic analogs of these natural products are being developed to create more potent and selective anticancer compounds. nih.gov

Research has shown that spirocyclic bromotyrosine derivatives can exhibit significant cytotoxicity against various cancer cell lines. nih.gov For example, analogs of clavatadine C, a marine-derived bromotyrosine, have been synthesized and tested against the human melanoma cell line A-375. nih.gov Some of these compounds showed high cytotoxicity, with CC50 values in the micromolar range. nih.gov Furthermore, other dibrominated compounds have been investigated for their ability to inhibit protein tyrosine phosphatases like PTPN1, which are implicated in cancer development. plos.org The development of selective inhibitors for such enzymes is an active area of anticancer research. plos.orgjcancer.org

Compound/DerivativeCancer Cell LineActivityReference
Dichloro clavatadine C analogHuman melanoma (A-375)CC50: 0.4 ± 0.3 µM nih.gov
Pyridin-2-yl clavatadine C analogHuman melanoma (A-375)Selectivity Index: 2.4 nih.gov
Clavatadine C 1-TFABreast (MCF7, MDA-MB-231), Lung (A549)Moderate activity nih.gov
3,5-dibromo-4,6-dimethoxychalconeBreast (MCF-7), Lung (A549)IC50: 4.12 ± 0.55 µM (MCF-7), 7.40 ± 0.67 µM (A549) mdpi.com
Flavone derivative 3cBreast (MCF-7), Lung (A549)IC50: 5.10 ± 0.61 µM (MCF-7), 6.42 ± 0.79 µM (A549) mdpi.com

Anti-Inflammatory and Immunomodulatory Potentials

Neuropharmacological Studies and Neuroprotection

Derivatives of dibromotyrosine have shown significant promise in the field of neuropharmacology, with studies demonstrating their potential to protect the nervous system. ahajournals.orgufl.edu

Overactivation of glutamate (B1630785) receptors is a key factor in several neurological disorders. Research has shown that 3,5-dibromo-L-tyrosine (DBrT), a related compound, can effectively depress excitatory glutamatergic synaptic transmission. ahajournals.org It has been found to be more potent than its parent compound, L-phenylalanine, in attenuating this transmission. ahajournals.org DBrT reduces the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) and also decreases the current activated by NMDA receptors. ahajournals.org This modulation of glutamatergic activity is a key mechanism behind its neuroprotective effects. ahajournals.org

The neuroprotective effects of dibromotyrosine derivatives have been demonstrated in both in vitro and in vivo models of stroke. ahajournals.orgufl.edunih.gov In cultured neurons exposed to oxygen-glucose deprivation, a model of ischemia, 3,5-dibromo-L-tyrosine significantly reduced cell death. ahajournals.org In a rat model of stroke created by middle cerebral artery occlusion (MCAO), treatment with DBrT led to a substantial reduction in brain infarct volume and an improvement in neurological deficit scores. ahajournals.org Specifically, the infarct volume was reduced to approximately 52.7% of the control, and the neurological test score showed a 57.1% improvement. ahajournals.org These findings highlight the potential of dibromotyrosine derivatives as a novel class of neuroprotective agents for conditions like cerebral ischemia. ahajournals.org

Experimental ModelCompoundKey FindingReference
Rat cultured neurons (simulated ischemia)3,5-dibromo-L-tyrosine (DBrT)Significantly reduced LDH release ahajournals.org
Rat model of stroke (MCAO)3,5-dibromo-L-tyrosine (DBrT)Reduced infarct volume to 52.7% of control ahajournals.org
Rat model of stroke (MCAO)3,5-dibromo-L-tyrosine (DBrT)Improved neurological deficit score by 57.1% ahajournals.org

In addition to its efficacy in stroke models, 3,5-dibromo-L-tyrosine has also shown beneficial effects in experimental models of seizures. ufl.edu Preclinical studies have indicated that this compound can attenuate seizure activity. ufl.edu This anticonvulsant property is likely linked to its ability to modulate glutamatergic transmission, as excessive glutamate activity is a hallmark of epileptic seizures. ahajournals.org While the exact mechanisms are still under investigation, the findings suggest that dibromotyrosine derivatives could be a valuable scaffold for the development of new anti-epileptic drugs.

Attenuation of Epileptic Seizure Activity in Preclinical Models

Antiviral Research Investigations

Recent studies have explored the antiviral potential of dihalogenated tyrosine derivatives, including brominated compounds, against pathogens such as the Chikungunya virus (CHIKV). nih.govmdpi.comresearchgate.net These investigations have focused on derivatives of L-tyrosine. nih.govmdpi.comresearchgate.net

Dihalogenated compounds derived from L-tyrosine have been identified as effective inhibitors of in vitro CHIKV infection. nih.govresearchgate.net A study evaluated six dihalogenated L-tyrosine (dH-Y) compounds, modified in their amino groups, for their anti-CHIKV activity. nih.govmdpi.comresearchgate.net All tested compounds, used at a non-cytotoxic concentration of 250 µM, demonstrated an ability to decrease the expression of viral proteins when cells were pre-treated before infection. nih.govmdpi.com The dibrominated derivatives were noted to be more active than their chlorinated counterparts. researchgate.net These findings highlight the potential of these compounds as antivirals, although no authorized treatments for CHIKV currently exist. nih.govmdpi.comresearchgate.net

The antiviral mechanism of these L-tyrosine derivatives is dependent on their specific structural modifications. nih.govmdpi.com The six compounds (C1 to C6) were categorized into groups based on modifications to the amino group, which influenced their mode of action. nih.govmdpi.com

Pre-treatment: When cells were treated before viral exposure, all compounds reduced viral protein expression. nih.govmdpi.com Compounds C1 and C3 were found to reduce viral adhesion, while C2 and C3 inhibited the internalization of the virus. nih.govmdpi.com This effect was computationally linked to an interaction with the fusion peptide of the E1 viral protein. nih.gov

Post-treatment: When applied after infection was established, compounds C3, C4, C5, and C6 inhibited the production of infectious viral particles. nih.govmdpi.com Their effect appears to occur at late stages of the viral life cycle, such as assembly, rather than during viral translation, replication, or budding. nih.govmdpi.com

Notably, compound C3 was the only derivative that inhibited CHIKV infection at multiple stages of its replicative cycle, making it a compound of significant interest for further development. nih.govmdpi.comresearchgate.net

Compound GroupStructural FeatureAntiviral Mechanism (Pre-treatment)Antiviral Mechanism (Post-treatment)Citation
C1, C2 Primary amino groupInhibit viral adhesion/internalizationNo inhibition of infectious particles nih.gov, mdpi.com
C3 Tertiary amino groupInhibits viral adhesion/internalizationInhibits infectious particle production nih.gov, mdpi.com
C4 Quaternary amino groupNo effect on adhesion/internalizationInhibits infectious particle production nih.gov, mdpi.com
C5, C6 Boc-protected amino groupNo effect on adhesion/internalizationInhibits infectious particle production nih.gov, mdpi.com

This table outlines the structure-dependent antiviral mechanisms of action for different dihalogenated L-tyrosine derivatives against Chikungunya virus.

Evaluation of Antiviral Efficacy against Specific Viral Pathogens (e.g., Chikungunya Virus)

Research into Thyroid Hormone Analogs and Endocrine System Modulation

Boc-3,5-dibromo-tyrosine serves as a key intermediate in the synthesis of thyroid hormone analogs, which are crucial tools for studying the endocrine system. nih.gov The dibrominated structure is a feature in various synthetic compounds designed to interact with thyroid hormone receptors (TRs). nih.govoup.com

Researchers have synthesized N-Boc-3,5-dibromo-L-tyrosine methyl ester as a precursor for creating biaryl ether thyromimetics. nih.gov The rationale for using bromides at the 3 and 5 positions is based on previous findings that other substitutions, like methyl groups, lead to a dramatic decrease in potency. nih.gov In one study, a series of analogs were created to assess TRα-specificity, although the resulting compounds bound poorly to both TRα1 and TRβ1 subtypes. nih.gov

Another line of research developed a TR antagonist, 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid, based on an "extension hypothesis." oup.com This compound was designed to bind to the receptor but prevent the conformational changes necessary for activation. oup.com The results showed it could block the binding of the natural thyroid hormone T3 and inhibit both positive and negative T3 responses in cultured cells, suggesting its potential utility in research and for treating conditions related to thyroid hormone excess. oup.com The iodinated analog, 3,5-diiodo-L-thyronine (T2), is also a known thyroid hormone analog that modulates gene activity related to metabolism and homeostasis. sigmaaldrich.com

Contributions to Radiopharmaceutical Precursor Synthesis

Halogenated amino acid derivatives, including Boc-3,5-dibromo-D-tyrosine, are valuable precursors in the synthesis of radiopharmaceuticals used for diagnostic imaging techniques like Positron Emission Tomography (PET). chemimpex.comchemimpex.com The Boc (tert-butyloxycarbonyl) protecting group is crucial as it allows for selective chemical reactions during the complex synthesis of these imaging agents. chemimpex.com

While much of the research has focused on iodinated and fluorinated analogs, the principles apply to brominated compounds as well. chemimpex.comchemimpex.comresearchgate.net Boc-3,5-diiodo-L-tyrosine is a well-established intermediate for creating radiolabeled peptides and compounds for PET scans, particularly in oncology and endocrinology. chemimpex.comchemimpex.com These precursors allow for the incorporation of radioactive isotopes, such as ¹⁸F or ¹²³I, into biologically active molecules. researchgate.netgoogle.com These radiotracers, like O-(2-[¹⁸F]-fluoroethyl)-L-tyrosine ([¹⁸F]FET), can then be used to visualize and study metabolic processes, such as the upregulated amino acid transport in cancer cells. researchgate.netresearchgate.net The stability and reactivity of compounds like this compound make them essential building blocks for developing novel targeted diagnostic agents. chemimpex.com

Biochemical Investigations and Biological Probe Development

Protein Modification and Labeling Methodologies

The introduction of halogen atoms into amino acid residues offers a powerful method for modulating protein structure and function. Boc-3,5-Dibromo-D-tyrosine is a key reagent in these methodologies, facilitating detailed investigations into the consequences of such modifications.

Genetically Encodable Halogenation of Tyrosine Residues in Proteins

The site-specific incorporation of unnatural amino acids, including halogenated tyrosines, into proteins has been made possible through the expansion of the genetic code. nih.gov This technique allows for the precise placement of 3,5-dibromotyrosine (B3032813) within a protein's primary sequence, enabling detailed studies of its effects. Protein halogenation is recognized as a non-enzymatic post-translational modification that can be associated with aging and diseases related to oxidative stress. researchgate.netnih.gov Researchers have successfully used genetically encodable halogenation to introduce analogues like dibromotyrosine into proteins such as the prokaryotic cell-division protein FtsZ. researchgate.netnih.govdntb.gov.ua This approach provides a platform to investigate the specific consequences of halogenation on protein behavior in a controlled manner. researchgate.netnih.gov

Impact of Halogenation on Protein Self-Organization and Functional Dynamics

The introduction of halogen atoms, such as bromine in 3,5-dibromotyrosine, can significantly alter the physicochemical properties of the amino acid and, consequently, the protein it is part of. Halogenation has been shown to modulate the molecular volume, pKa value, and hydrophobicity of tyrosine residues. researchgate.net These changes can fine-tune protein structure and dynamics. researchgate.netnih.gov Studies on the FtsZ protein have demonstrated that a single halogenated tyrosine can influence the protein's ability to self-organize and polymerize. researchgate.netresearchgate.net The halogenation affects surface charges and internal domain distances, leading to changes in the protein's structure and a decrease in its enzymatic activity, such as GTPase activity. researchgate.net Similarly, the iodination of tyrosine residues in MMP-9-responsive peptides was found to increase the degree of peptide aggregation, driven by improved intramolecular order through hydrogen and halogen bonding. acs.org

Impact of Tyrosine Halogenation on Protein Properties
PropertyEffect of HalogenationExample Protein/PeptideReference
Molecular VolumeAlteredFtsZ researchgate.net
pKa ValueAlteredFtsZ researchgate.net
HydrophobicityAlteredFtsZ researchgate.net
Self-OrganizationPerturbedFtsZ researchgate.netnih.gov
Functional DynamicsFine-tunedFtsZ researchgate.netnih.gov
AggregationIncreasedMMP-9-responsive peptides acs.org

Studies on Oxidative Modifications of Proteins and Tyrosine Residues

Protein oxidation is a critical process in both normal physiological functions and pathological conditions. aston.ac.uknih.govresearchgate.net Tyrosine is a notable target for oxidative post-translational modifications, leading to the formation of species such as 3-nitrotyrosine (B3424624) and halogenated tyrosines. aston.ac.uknih.govresearchgate.net In humans, the oxidative halogenation of tyrosines by enzymes like myeloperoxidase and eosinophil peroxidase has been linked to aging and various diseases. researchgate.net For instance, eosinophil peroxidase can utilize bromide to form potent brominating agents, resulting in the formation of 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine on proteins. acs.org These brominated tyrosine derivatives are considered potential markers for tissue injury mediated by eosinophils. acs.orgchemsrc.com Studies have shown that halogenation can modify the physicochemical properties of proteins, such as α-defensins, and enhance their immunomodulatory and anti-toxin functions. biorxiv.org The oxidative modification of tryptophan and tyrosine residues by agents like chlorine dioxide can also lead to protein denaturation. acs.org

Bioconjugation Strategies Employing the Dibromotyrosine Moiety

The unique reactivity of the dibromotyrosine moiety makes it a valuable component in bioconjugation chemistry, which involves the linking of molecules to proteins and other biomolecules. nih.govrsc.orgeco-vector.com

Site-Selective Chemical Conjugation of Proteins

Achieving site-selective modification of proteins is a significant challenge in developing well-defined bioconjugates. nih.govprinceton.edunih.gov While methods targeting lysine (B10760008) and cysteine residues are common, tyrosine bioconjugation is emerging as a powerful alternative. nih.govrsc.org The tyrosine-click reaction, for example, allows for the chemoselective modification of tyrosine residues under mild aqueous conditions. nih.gov This strategy has been used for various applications, including the PEGylation of proteins and the creation of antibody-drug conjugates. nih.gov The resulting linkage has demonstrated significant stability across a range of conditions. nih.gov Other approaches, such as photoredox catalysis, have been developed for the site-selective installation of bioorthogonal handles onto tyrosine residues in native proteins. princeton.edu These methods enable the creation of structurally defined protein conjugates without the need for genetic engineering. princeton.edu

Enzymatic Systems Interacting with Halogenated Tyrosines

The interaction between enzymes and halogenated tyrosine derivatives is a field of significant biochemical interest, revealing diverse catalytic mechanisms and biological roles. While direct enzymatic studies on this compound are not extensively documented, a comprehensive understanding can be derived from research on related halogenated tyrosine compounds. Enzymes have evolved to both synthesize and modify these molecules, and in some cases, halogenated tyrosines can act as substrates or inhibitors, or even be incorporated to create novel biocatalysts. The primary enzymatic systems involved include halogenases, which install halogen atoms onto the tyrosine ring, and other enzymes that process the modified amino acid.

The enzymatic halogenation of tyrosine and other aromatic substrates is predominantly carried out by two major classes of enzymes: flavin-dependent halogenases (FDHs) and heme-dependent haloperoxidases. nih.gov These enzymes utilize different mechanisms to generate a reactive halogenating species. nih.govfrontiersin.org

FDHs use a flavin cofactor (FAD), which reacts with molecular oxygen and a halide ion (like bromide) to form a hypohalous acid (HOBr) intermediate. frontiersin.org This intermediate is typically captured by a lysine residue within the active site, forming a haloamine that then performs a highly specific electrophilic aromatic substitution on the substrate. nih.govfrontiersin.org This mechanism allows for precise, regioselective halogenation of aromatic rings, including tyrosine. frontiersin.org Several FDHs have been identified and engineered to alter their substrate specificity and regioselectivity. mdpi.com

Heme-dependent and the related vanadium-dependent haloperoxidases represent another major pathway. frontiersin.org These enzymes use hydrogen peroxide to oxidize a halide ion into a hypohalous acid. frontiersin.orgnih.gov A key example is peroxidasin (PXDN), a heme peroxidase found in the extracellular matrix (ECM). nih.govnih.gov Peroxidasin catalyzes the oxidation of bromide (Br⁻) to hypobromous acid (HOBr), which serves two known functions: forming sulfilimine crosslinks in collagen IV and mediating the bromination of tyrosine residues on various ECM proteins, such as laminins. nih.govnih.gov The formation of 3-bromotyrosine is a specific marker of this HOBr-mediated modification. nih.gov

Beyond enzymes that create halogenated tyrosines, other enzymatic systems can recognize and process these modified amino acids.

Tyrosinase (EC 1.14.18.1): This copper-containing enzyme is known to catalyze the hydroxylation of L-tyrosine to L-DOPA. Studies have shown that it can also process halogenated derivatives of L-tyrosine. nih.govresearchgate.net The efficiency of this reaction and the potential for the halogenated derivative to act as an inhibitor depend on the type and position of the halogen. nih.gov This indicates that the presence of bromine on the tyrosine ring does not necessarily prevent enzymatic processing by key metabolic enzymes.

Non-Ribosomal Peptide Synthetases (NRPS): These large, modular enzyme complexes are responsible for the biosynthesis of many complex natural products. They can incorporate non-proteinogenic amino acids, including halogenated ones. For instance, the biosynthesis of certain glycopeptide antibiotics involves the incorporation of 3-chloro-β-hydroxytyrosine, a process controlled by the specific domains within the NRPS assembly line. rsc.org This demonstrates a pathway for the direct incorporation of halogenated tyrosines into larger peptide structures.

Engineered Enzymes: The unique properties of halogenated tyrosines have been exploited in protein engineering. In a notable example, a catalytic magnesium ion (Mg²⁺) in a DNA endonuclease was functionally replaced by a halogenated tyrosine. pnas.org The iodine or chlorine atom of the unnatural amino acid was shown to form a halogen bond that facilitated the hydrolysis of the DNA backbone, creating a novel type of enzyme active site. pnas.org

The interaction of This compound with these systems would be constrained by two key structural features: the N-terminal Boc protecting group and the D-stereochemistry of the alpha-carbon. Most enzymes, particularly those involved in primary metabolism and protein synthesis, are highly stereospecific for L-amino acids. jst.go.jp Therefore, enzymes like tyrosinase or NRPS systems would be unlikely to recognize or process the D-isomer. Furthermore, the bulky Boc group on the amino terminus would sterically hinder the molecule from fitting into the active sites of most enzymes that act on free amino acids. For enzymatic interaction to occur, prior chemical modification to remove the Boc group and potentially racemization of the stereocenter would likely be necessary.

The table below summarizes the key enzymatic systems known to interact with tyrosine and its halogenated derivatives.

Enzyme/SystemEnzyme ClassSubstrate(s)Reaction/InteractionCitation
Flavin-Dependent Halogenases (FDHs) OxidoreductaseL-tyrosine, TryptophanRegioselective electrophilic halogenation of the aromatic ring. nih.govfrontiersin.org
Peroxidasin (PXDN) Heme PeroxidaseL-tyrosine residues in proteins (e.g., Laminin, Collagen IV)Oxidizes bromide to HOBr, which brominates tyrosine residues (forming 3-bromotyrosine). nih.govnih.gov
Tyrosinase MonooxygenaseL-tyrosine, Halogenated L-tyrosine derivativesHydroxylation of the phenolic ring to form L-DOPA or its derivatives. nih.govresearchgate.net
Non-Ribosomal Peptide Synthetases (NRPS) Ligase/SynthetaseVarious amino acids, including halogenated tyrosinesIncorporation of halogenated amino acids into complex peptide natural products. rsc.org
Engineered Mouse Endonuclease G (mEndoG) NucleaseDNAA mutated form with halogenated tyrosine uses a halogen bond for catalysis, replacing a metal cofactor. pnas.org

Stereochemical Impact and D Amino Acid Considerations in Research

Chirality and Enantiomeric Specificity in Biological Recognition

Chirality, a fundamental property of many biological molecules, describes structures that are non-superimposable mirror images of each other, known as enantiomers. the-innovation.orgnih.gov In living systems, this structural asymmetry is critical, as biological macromolecules like proteins and nucleic acids are themselves chiral. the-innovation.org Proteins in the human body are composed almost exclusively of L-amino acids, which results in enzymes, receptors, and other protein targets being highly stereospecific. jpt.comkhanacademy.org They preferentially recognize and interact with one enantiomer over the other. jpt.commdpi.com

This enantiomeric specificity is often explained by the "three-point interaction" model, which posits that for a chiral molecule to bind effectively to a chiral receptor, at least three points of interaction must be correctly aligned. khanacademy.org An enantiomer that is the mirror image of the preferred ligand will not be able to achieve the same complementary fit, much like a right hand does not fit into a left-hand glove. khanacademy.org This principle means that the two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. the-innovation.orgmdpi.com One enantiomer may be therapeutically active, while the other could be inactive or even harmful. the-innovation.org Therefore, the choice of the correct chiral form, such as the D-configuration in Boc-3,5-Dibromo-D-tyrosine, is a crucial consideration in peptide and drug design. jpt.com

Role of D-Configuration in Enhancing Metabolic Stability of Derived Peptides

A major obstacle in the development of peptide-based pharmaceuticals is their rapid degradation in the body by proteases. mdpi.com These enzymes are designed to cleave peptide bonds between L-amino acids, limiting the in vivo half-life and bioavailability of natural peptides. mdpi.comfrontiersin.org A powerful strategy to overcome this is the incorporation of D-amino acids into the peptide sequence. jpt.com

Since proteases are chiral enzymes optimized for L-amino acid substrates, peptides containing D-amino acids are not readily recognized and are resistant to enzymatic degradation. mdpi.comresearchgate.net This lack of recognition significantly enhances the metabolic stability and prolongs the biological half-life of the peptide. mdpi.combiorxiv.org For instance, substituting even a single L-amino acid with its D-enantiomer at the N-terminus can substantially increase a peptide's in vivo stability. mdpi.com In some cases, entirely D-peptide inhibitors have been constructed that show high biological stability and potent activity. biorxiv.orgnih.gov The use of building blocks like this compound enables the synthesis of modified peptides with this enhanced stability, a desirable attribute for therapeutic candidates. chemimpex.com

Table 1: Comparison of L-Peptides vs. D-Peptides in a Biological Context
PropertyL-Peptide (Natural)D-Peptide (Synthetic)
Protease RecognitionHigh (serves as a natural substrate)Low to negligible
Metabolic StabilityLow (rapidly degraded)High (resistant to proteolysis) mdpi.comresearchgate.net
Biological Half-lifeShortLong jpt.com
ImmunogenicityPotentially immunogenicLow immunogenicity mdpi.com
Receptor BindingBinds to natural receptorsBinding is variable; can be similar, lower, or higher than L-peptide nih.gov

Stereochemical Influence on Receptor Binding and Ligand-Protein Interactions

The stereochemistry of an amino acid profoundly influences how a peptide ligand interacts with its target receptor. While it might be assumed that a D-peptide would not bind to a receptor evolved to recognize an L-peptide, the reality is more complex. nih.gov Some receptors exhibit remarkable stereochemical flexibility.

In other cases, altering the stereochemistry can dramatically change the functional outcome of receptor binding. Research on synthetic ligands for melanocortin receptors provides a compelling example. In one study, a library of macrocyclic peptides was synthesized based on a known antagonist sequence from the agouti-related protein (AGRP). nih.gov When residues in the active Arg-Phe-Phe sequence were systematically replaced with their D-isomers, the resulting peptides did not uniformly become agonists. Instead, many of the D-amino acid-containing analogs displayed unanticipated agonist activity specifically at the melanocortin-1 receptor (MC1R), while retaining antagonist activity at other receptor subtypes. nih.gov This highlights how a single stereochemical change can convert a receptor antagonist into an agonist, a critical consideration in the design of selective melanocortin ligands.

Table 2: Effect of Arg-Phe-Phe Stereochemistry on Melanocortin Receptor Activity nih.gov
Compound (Abbreviated)Stereochemistry of Arg-Phe-PheMC1R ActivityMC4R Activity
Compound 1 (Asn-substituted)L-Arg, L-Phe, L-PhePartial Agonist (25% efficacy)Antagonist
Compound 2 (Dap-substituted)L-Arg, L-Phe, L-PhePartial Agonist (30% efficacy)Potent Antagonist (pA₂ = 8.7)
Various AnalogsMixed L- and D-isomersConsistently stimulated (agonist)Generally retained antagonist activity

The use of this compound in peptide synthesis allows researchers to leverage these stereochemical principles. The D-configuration provides metabolic stability, while the dibrominated phenyl ring can introduce new interactions within the receptor binding pocket, potentially influencing both binding affinity and functional activity. cymitquimica.com

Derivatization and Functionalization Strategies for Boc 3,5 Dibromo D Tyrosine

Selective Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of Boc-3,5-Dibromo-D-tyrosine is a key site for derivatization due to the electron-rich nature of the aromatic ring. acs.org However, the two electron-withdrawing bromine atoms ortho to the hydroxyl group modulate its reactivity. Modifications at this site are crucial for creating derivatives with altered biological properties or for attaching probes.

Common strategies for modifying the phenolic hydroxyl group include:

O-Alkylation and O-Arylation: The hydroxyl group can be converted into an ether. This is typically achieved under basic conditions to deprotonate the phenol (B47542), followed by reaction with an alkyl or aryl halide.

Esterification: The phenol can be acylated to form an ester. While O-acetylation with reagents like acetic anhydride (B1165640) is a common modification for tyrosine, its application is sometimes limited due to potential instability. rsc.org

Diazonium Coupling: Azo-coupling reactions using diazonium salts can occur at the phenolic ring. These reactions are well-established for tyrosine modification, typically proceeding ortho to the hydroxyl group. acs.org

Ene-type Reactions: An efficient aqueous Ene-like reaction involving diazodicarboxylate-related molecules has been developed for the specific modification of tyrosine residues, offering a powerful tool for bioconjugation at the phenol moiety. google.com

The choice of reaction must consider the stability of the Boc and ester groups under the required conditions.

Amino Group Derivatization and Its Influence on Compound Activity

The amino group of 3,5-Dibromo-D-tyrosine is protected by a tert-Butyloxycarbonyl (Boc) group, which prevents its participation in unwanted side reactions during peptide coupling. wikipedia.org Derivatization of the amino group first requires the removal of this protecting group. The Boc group is labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves it to reveal the primary amine without affecting other parts of the molecule. wikipedia.org

Once deprotected, the free amine can undergo a wide range of reactions:

Alkylation: The primary amine can be mono- or di-alkylated using alkyl halides.

Acylation: Reaction with activated carboxylic acids or acid chlorides yields stable amide bonds. This is the fundamental reaction in peptide synthesis.

Reductive Amination: Condensation with aldehydes or ketones forms a Schiff base, which is then reduced to yield a secondary or tertiary amine. rsc.org

The nature of the substituent introduced at the amino group can significantly impact the biological activity of the resulting compound. A study on halogenated L-tyrosine derivatives synthesized for anti-parasitic applications demonstrated this relationship. researchgate.net In this research, methylation of the amino group to create primary, tertiary, and quaternary amine derivatives of bromo-L-tyrosine led to varied efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net The results indicated that di-brominated derivatives were generally more active than their non-halogenated counterparts and that specific N-substituted derivatives showed an improved selectivity index, highlighting the compound's potential as a lead structure for drug development. researchgate.net

Table 1: Influence of Amino Group Derivatization on Biological Activity of Halogenated Tyrosine Analogs
Derivative TypeModificationKey FindingReference
N-Methylated DerivativesIntroduction of methyl groups to the deprotected amine.Altered the anti-parasitic activity and selectivity against T. cruzi. researchgate.net
Di-brominated vs. Phenolic AnalogsComparison of brominated and non-brominated structures.Di-brominated derivatives demonstrated higher activity. researchgate.net
Quaternary Amino AcidsExhaustive methylation of the amine.Showed distinct activity profiles, contributing to structure-activity relationship insights. researchgate.net

Carboxyl Group Functionalization for Conjugation and Linker Attachment

The carboxyl group is the primary site for forming amide bonds in peptide synthesis and for attaching the molecule to other structures, such as resins for solid-phase synthesis, proteins, or polymers. mdpi.comnih.gov To achieve this, the carboxylic acid is typically "activated."

Common activation and functionalization strategies include:

Carbodiimide Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxyl group, allowing it to react with primary amines to form a stable amide bond. royalsocietypublishing.org This is a cornerstone of bioconjugation. ub.edu

Activated Esters: The carboxyl group can be converted into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. nih.gov These esters are stable enough to be isolated but react efficiently with primary amines under mild conditions. rsc.org

Esterification: The carboxylic acid can be converted to a simple ester, for example, a methyl or ethyl ester. This is often done to protect the carboxyl group during other reaction steps or to modify the compound's solubility and transport properties.

These functionalization methods enable the covalent attachment of this compound to a wide array of molecules, facilitating the creation of complex bioconjugates and antibody-drug conjugates (ADCs). ub.edumpg.de The stability of the resulting thioether or amide bond is a critical consideration in linker design to ensure the integrity of the conjugate in biological systems. ub.edu

Introduction of Diverse Chemical Tags for Research Applications

Attaching chemical tags to this compound allows for its use in a variety of research applications, including biological imaging, affinity purification, and mechanistic studies. chemimpex.com Tags can be introduced at any of the three functional groups, depending on the desired application and the chemistry of the tag.

Fluorescent Probes: Fluorophores can be conjugated to the molecule to enable its visualization in cellular or biochemical assays. chemimpex.com For instance, a fluorescent dye containing an amine-reactive group (like an NHS ester) can be coupled to the deprotected amino group of the tyrosine derivative.

Biotinylation: Biotin (B1667282) tags can be introduced for affinity-based applications, such as protein purification using streptavidin-coated beads. An activated biotin derivative can be attached via the amino or carboxyl group.

Click Chemistry Handles: Small, bioorthogonal handles like azides or alkynes can be installed. nih.gov For example, an alkyne-containing linker can be coupled to the carboxyl group. The resulting tagged tyrosine can then be incorporated into a peptide or protein and subsequently reacted with an azide-bearing molecule (e.g., a fluorescent probe or drug) via a highly specific copper-catalyzed or copper-free click reaction. nih.gov

Isotopic Labels: Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be incorporated during the synthesis of the tyrosine derivative itself. These labeled compounds are invaluable in mass spectrometry-based quantitative proteomics and metabolomics studies.

Table 2: Strategies for Attaching Chemical Tags to this compound
Chemical Tag TypeAttachment SiteCoupling Chemistry ExampleResearch Application
Fluorescent ProbeAmino Group (after Boc removal)Amide bond formation with an NHS-ester functionalized dye.Biological imaging, fluorescence polarization assays. chemimpex.com
BiotinCarboxyl GroupAmide bond formation with an amine-containing biotin linker using EDC coupling.Affinity purification, pull-down assays.
Alkyne/AzideCarboxyl or Amino GroupCoupling with a linker containing a terminal alkyne or azide.Bioorthogonal labeling, construction of complex bioconjugates. nih.gov
Radiolabel (e.g., ¹²⁵I)Phenolic RingWhile the ring is already brominated, similar halogenation chemistry could be adapted for radioiodine labeling.Radiometric assays, in vivo imaging.

Computational Chemistry and Molecular Modeling in Dibromotyrosine Research

Ligand-Protein Docking and Binding Affinity Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the potential mechanism of action of dibromotyrosine derivatives.

Recent studies have employed molecular docking to investigate the antiviral properties of halogenated tyrosine derivatives. For instance, in the context of SARS-CoV-2, docking studies revealed that dihalogenated compounds derived from L-tyrosine, including brominated variants, exhibited favorable binding energies with key viral proteins such as the spike protein, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). mdpi.comresearchgate.net These in silico analyses suggested that the compounds could interfere with viral entry and replication. mdpi.comresearchgate.net The calculated binding energies for some of these compounds ranged from -4.3 to -5.2 Kcal/mol, indicating a good potential for interaction. mdpi.comresearchgate.net

Similarly, in research targeting arboviruses like Zika (ZIKV) and Chikungunya (CHIKV), molecular docking was used to evaluate the interaction of di-halogenated L-tyrosine derivatives with viral and cellular proteins. mdpi.comresearchgate.net The results pointed towards favorable binding energies with viral helicases and non-structural proteins, suggesting a potential mechanism of action. mdpi.comresearchgate.net For example, docking experiments with AutoDock Vina helped to identify promising compounds that could inhibit both ZIKV and CHIKV. mdpi.comresearchgate.net

Furthermore, in the context of cancer research, docking experiments have been instrumental in designing dibromotyrosine analogues as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis. lookchem.com These studies used programs like Surflex-Dock to guide the synthesis of new compounds with improved anti-angiogenic properties. lookchem.com In another study, docking simulations were used to investigate the binding of flavonoids and a dibromotyrosine-containing inhibitor to Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. mdpi.com

The table below summarizes representative binding energy data from docking studies of dibromotyrosine-related compounds with various protein targets.

Compound ClassProtein TargetDocking SoftwarePredicted Binding Energy (kcal/mol)
Dihalogenated L-tyrosine derivativesSARS-CoV-2 Spike, Mpro, RdRpNot specified-4.3 to -5.2 mdpi.comresearchgate.net
Dihalogenated L-tyrosine derivativesZIKV and CHIKV HelicasesAutoDock VinaFavorable binding energy mdpi.comresearchgate.net
Dibromotyrosine analoguesVEGFR2Surflex-DockDesign-guiding interactions lookchem.com
Hesperetin 5-O-glucosidePTP1BAutoDock Vina-8.3 mdpi.com
3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid (4-sulfamoyl-phenyl)-amidePTP1BAutoDock Vina-7.9 mdpi.com

This table is for illustrative purposes and the values are derived from different research contexts.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and flexibility of both the ligand and the protein target over time. This method complements the static picture provided by molecular docking.

MD simulations have been used to assess the stability of protein-ligand complexes involving halogenated tyrosine derivatives. mdpi.comresearchgate.net For example, in the study of SARS-CoV-2 inhibitors, MD simulations of 100 nanoseconds were performed to confirm that the most promising compounds formed stable complexes with the viral proteins. mdpi.commdpi.com The root mean square deviation (RMSD) values, which measure the average change in displacement of a selection of atoms, were used to gauge the stability of these complexes. mdpi.com RMSD values between 0.2 and 0.6 are generally indicative of low fluctuations and stable complex topology. mdpi.com

In the context of anti-arboviral research, MD simulations using Gromacs were employed to evaluate the stability of the interactions between dihalogenated tyrosine derivatives and viral proteins. mdpi.comresearchgate.net These simulations helped to understand how the compounds remained within the protein's active site over time. mdpi.com Similarly, MD simulations were crucial in a study on Chikungunya virus, where they were used to analyze the stability of the interaction between L-tyrosine derivatives and the viral fusion loop protein. mdpi.com The results indicated that some compounds formed more stable complexes than others, providing insights for further development. mdpi.com

Structural modeling and MD simulations have also been used to understand the effects of tyrosine halogenation on protein structure and function. nih.gov These studies have shown that the incorporation of halogenated tyrosines can perturb protein self-organization and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. longdom.org These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. spu.edu.sy

While specific QSAR studies focusing solely on Boc-3,5-Dibromo-D-tyrosine are not extensively documented in the provided search results, the principles of QSAR are highly relevant to the broader field of dibromotyrosine research. longdom.orgspu.edu.sy QSAR models are built by developing mathematical relationships between physicochemical descriptors of molecules (e.g., hydrophobicity, electronic properties, steric effects) and their biological activities. openbioinformaticsjournal.com

For instance, QSAR approaches have been applied to design and optimize inhibitors for various targets, including those relevant to cancer and other diseases. openbioinformaticsjournal.com In the context of dibromotyrosine derivatives, QSAR could be used to:

Predict the anti-cancer activity of novel analogs based on their structural features. researchgate.net

Guide the modification of the dibromotyrosine scaffold to enhance binding affinity to a specific target. researchgate.net

Understand which structural modifications are most likely to improve the desired biological effect while minimizing off-target interactions. nih.gov

The development of a QSAR model typically involves selecting a set of known active compounds, calculating their molecular descriptors, and then using statistical methods to create a predictive model. nih.gov

In Silico Tools for Elucidating Mechanism of Action

A variety of in silico tools are employed to elucidate the potential mechanisms of action of drug candidates, including derivatives of dibromotyrosine. These tools go beyond simple docking and can help in identifying potential protein targets and understanding the broader biological pathways that might be affected.

Computational approaches are increasingly used for target identification and lead discovery. rsc.org For compounds with an unknown mechanism, computational tools can predict potential protein targets by comparing the compound's structure to large databases of known bioactive molecules. psu.edu This can help to rapidly generate hypotheses about how a compound like a dibromotyrosine derivative might be exerting its biological effect. nih.govnih.gov

In silico methods also play a role in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. mdpi.com For example, in a study on halogenated L-tyrosine derivatives, ADMET predictor software was used to evaluate the in silico toxicity of the compounds, revealing a low probability of biological toxicity for many of the tested molecules. mdpi.com

Furthermore, computational tools can be used to analyze protein-ligand interaction fingerprints, which summarize the key interactions between a ligand and its protein target. nih.gov This information can be invaluable for understanding the specific molecular determinants of binding and for guiding the design of more selective and potent inhibitors.

Future Directions and Emerging Research Avenues for Boc 3,5 Dibromo D Tyrosine

Exploration in Advanced Bio-Inspired Material Design

The incorporation of halogenated amino acids like Boc-3,5-Dibromo-D-tyrosine into peptides and proteins is a powerful strategy for tuning the physicochemical and structural properties of the resulting materials. encyclopedia.pub This has led to growing interest in its use for creating advanced bio-inspired materials. Halogenation can enhance the stability of proteins, a highly desirable trait for protein-based therapeutics. nih.gov

Researchers are investigating how the introduction of the dibromo-tyrosine moiety can influence the self-assembly of biomolecules to create hierarchical nanomaterials with unique properties. mdpi.com The presence of bromine atoms can alter hydrophobicity, pKa, and molecular volume, which in turn affects how these molecules organize themselves into larger structures. nih.gov This controlled self-assembly is key to designing materials with specific functions for applications in fields like nanotechnology and regenerative medicine. mdpi.com

Furthermore, halogenation can induce new supramolecular interactions, such as halogen bonding, which can be exploited to create novel functional peptide materials. europa.eu These materials could range from superhydrogelators to bioelastomers, opening up new possibilities for material design. europa.eu The study of how halogenation affects the properties of proteins and peptides is also supported by computational approaches, including molecular dynamics simulations, which help to understand these effects at a molecular level. nih.gov

Development of Novel Synthetic Routes for Diverse Halogenated Analogs

The development of new and efficient synthetic methods is crucial for expanding the availability and application of halogenated amino acids. Current research is focused on creating more versatile and cost-effective routes to synthesize not only this compound but also a wider range of its halogenated analogs.

One area of exploration is the use of enzymatic synthesis. For example, promiscuous enzymes like tyrosine-phenol lyases and tryptophan synthase have been identified that can incorporate various halogenated precursors, offering a greener and more stereoselective alternative to traditional chemical synthesis. frontiersin.org Another approach involves the direct halogenation of tyrosine derivatives. For instance, a simple and efficient method for the synthesis of 3,5-dibromo-O-methyl-L-tyrosine has been described using direct bromination in aqueous hydrochloric acid. researchgate.net

The ability to create a diverse library of halogenated tyrosine analogs is important for structure-activity relationship (SAR) studies. encyclopedia.pub By systematically varying the halogen atoms (fluorine, chlorine, bromine, iodine) and their positions on the aromatic ring, researchers can fine-tune the properties of the resulting molecules for specific applications. encyclopedia.pubmdpi.com These synthetic efforts are essential for providing the necessary tools to explore the full potential of halogenated amino acids in various fields.

Expanded Applications in Multidisciplinary Chemical Biology Research

This compound and its analogs are valuable tools in chemical biology for probing and manipulating biological systems. The introduction of halogen atoms can serve multiple purposes, from acting as spectroscopic probes to modulating biological activity.

Halogenated amino acids, particularly fluorinated ones, are widely used as probes for 19F NMR spectroscopy. encyclopedia.pubresearchgate.net This technique allows for the study of protein structure, dynamics, and interactions in a non-invasive manner. encyclopedia.pub While bromine is not an NMR-active nucleus in the same way as fluorine, the heavy bromine atoms can be used in X-ray crystallography to help solve protein structures through anomalous dispersion.

Furthermore, the incorporation of halogenated tyrosines into peptides can significantly enhance their biological activity. For example, halogenation has been shown to increase the binding affinity of an antibody fragment to its antigen by tenfold. encyclopedia.pubnih.gov This is attributed to the ability of halogen atoms to participate in favorable interactions, such as halogen bonds, with the target protein. encyclopedia.pubnih.gov Halogenated compounds have also been investigated for their potential as antiviral and antiparasitic agents. researchgate.netmdpi.com The use of chemical probes based on halogenated amino acids is also a powerful technique to investigate biosynthetic pathways, such as the timing of halogenation in the biosynthesis of antibiotics like vancomycin. rsc.org

Potential for Advancing Targeted Drug Delivery Systems

The unique properties of this compound make it an attractive component for the design of advanced drug delivery systems. The development of novel carriers is a major focus in pharmaceutical research to improve the efficacy and reduce the side effects of drugs. tandfonline.com

Moreover, the tyrosine moiety itself can be exploited for targeting specific tissues or cells. rsc.org For instance, enzyme-responsive nanoparticles have been developed from L-tyrosine-based poly(ester-urethane)s for the targeted delivery of anticancer drugs. researchgate.net The halogen atoms on this compound could also serve as "chemical handles" for attaching targeting ligands or other functional molecules, further enhancing the specificity of the drug delivery system. frontiersin.org This could lead to the development of more effective and personalized therapies for a range of diseases, including cancer. rsc.org

Q & A

Basic: How can researchers optimize the synthesis of Boc-3,5-Dibromo-D-tyrosine to ensure high enantiomeric purity?

Answer:
Enantiomeric purity is critical for biological activity. To optimize synthesis:

  • Stepwise Bromination : Brominate L-tyrosine at the 3,5-positions using controlled stoichiometry of bromine or N-bromosuccinimide (NBS) under acidic conditions to avoid over-substitution .
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using di-tert-butyl dicarbonate (Boc₂O) in a THF/water mixture at 0–4°C to prevent racemization .
  • Chiral HPLC Validation : Confirm enantiopurity using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and UV detection at 254 nm .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • X-ray Crystallography : Resolve the absolute configuration, as demonstrated for N-acetyl-3,5-dibromo-L-tyrosine (mean C–C bond length: 0.004 Å; R factor: 0.022) .
  • NMR Spectroscopy : Confirm bromine substitution patterns via ¹H NMR (aromatic protons absent at 6.7–7.2 ppm) and ¹³C NMR (C-Br peaks at ~110–115 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 423.89 for C₁₄H₁₈Br₂NO₄) .

Advanced: How does the stereochemistry of this compound influence its antagonism of AMPA receptors in neurological studies?

Answer:
The D-configuration disrupts receptor binding kinetics:

  • Molecular Docking : The D-isomer shows weaker hydrogen bonding with GluA2 ligand-binding domains compared to L-tyrosine derivatives, reducing receptor activation .
  • Electrophysiology : Patch-clamp assays in hippocampal neurons reveal IC₅₀ values 2–3× higher for the D-isomer versus L-isoforms, indicating stereospecificity .
  • In Vivo Models : D-isomers exhibit delayed anticonvulsant effects in rodent seizure models, suggesting slower blood-brain barrier penetration .

Advanced: What experimental design considerations are critical for assessing this compound’s stability under physiological conditions?

Answer:
Address degradation pathways via:

  • pH-Dependent Stability : Perform accelerated stability testing in buffers (pH 1–9) at 37°C. Boc groups hydrolyze rapidly below pH 3, while bromine substituents remain stable up to pH 8 .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectra show λmax shifts (270 → 290 nm) after 48-hour light exposure, indicating debromination .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 245°C (melting point range: 245–247°C) to identify safe handling temperatures .

Advanced: How can researchers resolve contradictions in bioactivity data between synthetic this compound and marine-derived analogs?

Answer:
Discrepancies arise from source-dependent post-translational modifications:

  • Marine vs. Synthetic : Marine sponges produce 3,5-dibromo-L-tyrosine with sulfated glycans, enhancing solubility and receptor affinity . Synthetic analogs lack these modifications, requiring co-administration with solubilizing agents (e.g., cyclodextrins) .
  • Bioassay Standardization : Use identical cell lines (e.g., HEK293T expressing GluA1/2) and buffer conditions (e.g., 1 mM Mg²⁺) to minimize variability .

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Answer:

  • Temperature : Store at –20°C in airtight containers; TGA shows stability for ≥12 months under these conditions .
  • Desiccation : Use silica gel packs to prevent hygroscopic degradation (water content ≤0.1% w/w) .
  • Solvent Choice : Dissolve in anhydrous DMSO or ethanol; aqueous solutions degrade within 72 hours at 4°C .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:
Leverage in silico models:

  • ADMET Prediction : SwissADME estimates low intestinal absorption (LogP = 2.01) and moderate blood-brain barrier penetration (BBB score: 0.45) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life (~6–8 hours) .

Advanced: How can researchers validate the absence of toxic intermediates in this compound synthesis?

Answer:

  • LC-MS Monitoring : Track dibromo-byproducts (e.g., 3,5-dibromoaniline) using reverse-phase C18 columns and MRM transitions (e.g., m/z 250 → 172) .
  • Genotoxicity Assays : Perform Ames tests with S. typhimurium TA98; synthetic routes avoiding nitro intermediates show <1% mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.